tert-Butyl (3-(piperazin-1-yl)propyl)carbamate
Overview
Description
Tert-Butyl (3-(piperazin-1-yl)propyl)carbamate is a useful research compound. Its molecular formula is C12H25N3O2 and its molecular weight is 243.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Tert-Butyl (3-(piperazin-1-yl)propyl)carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine moiety, which is known for its ability to interact with various biological targets, including receptors and enzymes. The following sections will explore the biological activity of this compound, including its mechanisms of action, research findings, and applications.
- Molecular Formula : C13H27N3O2
- Molecular Weight : 243.35 g/mol
- Structure : Characterized by a tert-butyl group and a piperazine ring, contributing to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The piperazine ring can bind to neurotransmitter receptors, modulating their activity and influencing signaling pathways. This interaction may lead to various pharmacological effects, particularly in the central nervous system.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes such as monoamine oxidase B (MAO B), which plays a crucial role in dopamine metabolism. Inhibition of MAO B can elevate dopamine levels, making this compound relevant for conditions like Parkinson's disease .
In Vitro Studies
Recent studies have demonstrated the compound's dual action on histamine H3 receptors and MAO B. For instance, a study showed that certain derivatives exhibited good inhibitory potency for MAO B (IC50 < 50 nM) while having varying affinities for H3 receptors . This dual-target approach suggests potential therapeutic applications in neurodegenerative diseases.
Case Studies
- Parkinson's Disease Models : In animal models of Parkinson's disease, compounds similar to this compound were shown to significantly increase dopamine levels in the striatum and reduce MAO B activity by over 90% . This highlights the potential of this compound in treating dopamine-related disorders.
- Antipsychotic Research : The compound has been studied alongside antipsychotics for its association kinetics at dopamine D2 receptors. Variations in side effects among different compounds suggest that structural modifications can lead to improved therapeutic profiles .
Applications in Drug Development
This compound serves as a valuable building block in drug development:
- Synthesis of PROTACs : It is utilized as a linker in the synthesis of PROTAC (Proteolysis Targeting Chimeras) degraders, which are innovative therapeutic agents designed to selectively degrade target proteins within cells .
- Pharmacological Research : The compound is frequently employed in studies aimed at understanding receptor interactions and enzyme inhibition mechanisms, contributing to the development of new therapeutic agents .
Comparative Analysis
The following table compares this compound with structurally similar compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
This compound | Lacks methyl group on carbamate | Different biological activity profile |
N-Methyl-N-(3-piperazin-1-yl-propyl)carbamate | Contains N-methyl substitution | Enhanced receptor affinity |
Tert-butyl N-(4-piperidinyl)propylcarbamate | Substituted piperidine instead | Potentially different pharmacological effects |
Properties
IUPAC Name |
tert-butyl N-(3-piperazin-1-ylpropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)14-5-4-8-15-9-6-13-7-10-15/h13H,4-10H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXOGEGCRBIYKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652389 | |
Record name | tert-Butyl [3-(piperazin-1-yl)propyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874831-60-4 | |
Record name | tert-Butyl [3-(piperazin-1-yl)propyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 874831-60-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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